molecular formula C12H14O3S B11816291 (S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No.: B11816291
M. Wt: 238.30 g/mol
InChI Key: HDLOSRDUJRIETJ-MRVPVSSYSA-N
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Description

(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is an organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of a hydroxy group and an ethyl ester group attached to a dihydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Material: 6-hydroxy-2,3-dihydrobenzo[b]thiophene-3-carboxylic acid.

    Reagent: Ethanol.

    Catalyst: Sulfuric acid or another strong acid.

    Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 6-oxo-2,3-dihydrobenzo[b]thiophene-3-yl acetate.

    Reduction: Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)ethanol.

    Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-dimethoxybenzoate: Similar ester structure but with methoxy groups instead of a hydroxy group.

    (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide: Contains a dihydrobenzo[b]dioxin core with different functional groups.

Uniqueness

(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is unique due to the presence of both a hydroxy group and an ethyl ester group on the benzo[b]thiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

ethyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl]acetate

InChI

InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3/t8-/m1/s1

InChI Key

HDLOSRDUJRIETJ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CSC2=C1C=CC(=C2)O

Canonical SMILES

CCOC(=O)CC1CSC2=C1C=CC(=C2)O

Origin of Product

United States

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